Methyl 2-(tetrahydrofuran-2-yl)acetate

Overview

Description

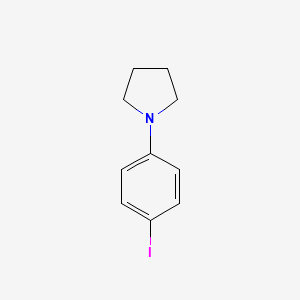

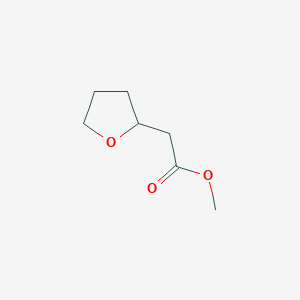

“Methyl 2-(tetrahydrofuran-2-yl)acetate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is also known by other synonyms such as “Methyl 2-(tetrahydrofuran-2-yl)” and "METHYL 2-(OXOLAN-2-YL)ACETATE" .

Synthesis Analysis

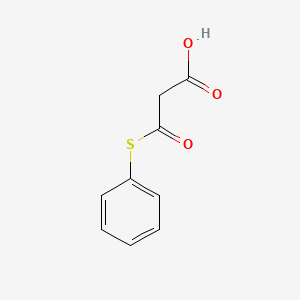

The synthesis of “this compound” can be achieved from "Acetic acid, 2-(dihydro-4-methoxy-2(3H)-furanylidene)-, methyl ester, (2E)-" . The reaction conditions involve the use of hydrogen and palladium on activated charcoal in methanol at 20 degrees Celsius for 48 hours .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a tetrahydrofuran ring attached to an acetate group . The presence of the acetate group makes it suitable for processes involving sensitive species including asymmetric transformations .Chemical Reactions Analysis

“this compound” is involved in various organometallic transformations ranging from carbanions to radical and transition metal-catalyzed processes . The presence of a methyl group at the 2-position of 2-methyltetrahydrofuran (2-MeTHF) has a dramatic effect on the decomposition .Physical and Chemical Properties Analysis

“this compound” has a boiling point of 87.5 °C (Press: 15 Torr) and a density of 1.049±0.06 g/cm3 (Predicted) .Scientific Research Applications

1. Chemical Structure and Properties

Methyl 2-(tetrahydrofuran-2-yl)acetate has been studied for its chemical structure and properties. The compound crystallizes with two independent molecules per asymmetric unit, forming centrosymmetric hydrogen-bonded dimers in the crystal structure (Loiseau et al., 2006).

2. Organic Chemistry Synthesis

In the field of organic chemistry, this compound is involved in various synthetic strategies. It is used in the synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy, providing a variety of derivatives with excellent enantioselectivities (Bellur et al., 2006). It is also part of the synthesis of diverse (tetrahydrofuran-2-yl)acetates through a “Cyclization-Hydrogenation-Substitution” strategy (Freifeld et al., 2006).

3. Enantioselective Syntheses

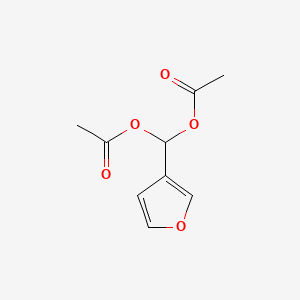

The compound has been utilized in the enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol acetates. This process involves Sharpless asymmetric dihydroxylation and Mitsunobu reaction, leading to different stereoisomers with distinct odor properties (Dai et al., 2015).

4. Biomass-Derived Solvent Applications

This compound relates to 2-methyl-tetrahydrofuran (2-MeTHF), a biomass-derived solvent. 2-MeTHF, derived from renewable resources like furfural, is used in environmentally benign synthesis strategies and has applications in organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials (Pace et al., 2012).

5. Stereoselective Synthesis of Precursors

The compound is also involved in the stereoselective synthesis of tetrahydrofuran precursors, key in the production of biologically active products like drugs, flavors, and agrochemicals. A multienzymatic stereoselective cascade process is used for their preparation, yielding enantiopure 2-methyl-3-substituted tetrahydrofurans (Brenna et al., 2017).

Safety and Hazards

“Methyl 2-(tetrahydrofuran-2-yl)acetate” is classified as a highly flammable liquid and vapor . It causes serious eye irritation and may cause respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

methyl 2-(oxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)5-6-3-2-4-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRNEKONLWKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450348 | |

| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-85-1 | |

| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)

![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)